1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 2138396-20-8) is an Fmoc-protected pyrrolidone-based carboxylic acid derivative. Its molecular formula is C₂₂H₂₂N₂O₅, with a molecular weight of 394.42 g/mol . The compound features a 5-oxopyrrolidine core, which distinguishes it from other Fmoc-protected building blocks. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides acid-labile protection for the amine, making it suitable for solid-phase peptide synthesis (SPPS) and other applications requiring temporary amine masking.
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20-11-14(21(26)27)12-24(20)10-9-23-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHOZWLRVDTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fmoc-Amination of Ethylamine Side Chains
The primary amine on the ethyl side chain is protected using Fmoc chloride (Fmoc-Cl) under Schotten-Baumann conditions:
- Dissolve the amine precursor (e.g., 2-aminoethylpyrrolidone) in a 1:1 mixture of dioxane and 10% sodium carbonate.
- Add Fmoc-Cl (1.2 equivalents) dropwise at 0°C.
- Stir for 4–6 hours at room temperature.
- Extract with ethyl acetate and purify via silica gel chromatography (yield: 75–85%).
Optimization Note: Using 4-dimethylaminopyridine (DMAP) as a catalyst increases yields to 90% by accelerating the acylation reaction.
Pyrrolidone Ring Formation
Lactamization of Glutamic Acid Derivatives
The 5-oxopyrrolidine ring is synthesized via intramolecular cyclization of a glutamic acid precursor:
- Starting Material: N-Boc-glutamic acid α-tert-butyl ester.
- Activation: Treat with thionyl chloride (SOCl₂) to form the acid chloride.
- Cyclization: Stir in anhydrous dichloromethane (DCM) with triethylamine (TEA) at −20°C for 2 hours.
- Deprotection: Remove Boc and tert-butyl groups using trifluoroacetic acid (TFA)/DCM (1:1).
Key Data:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| SOCl₂, TEA, −20°C | 78 | 95 |
| DCC, DMAP, rt | 65 | 88 |
Mitsunobu Reaction for Ring Closure
An alternative approach employs Mitsunobu conditions to form the lactam:
- React N-Fmoc-2-aminoethyl-4-hydroxyproline with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- Stir at 0°C → rt for 12 hours.
- Isolate the product via flash chromatography (hexane/ethyl acetate).
Advantage: Mitigates racemization at C3 compared to acid-catalyzed methods.
Carboxylic Acid Functionalization
The carboxylic acid at position 3 is introduced via oxidation or hydrolysis:
Oxidation of Alcohol Precursors
- Start with 3-hydroxypyrrolidine derivative.
- Oxidize using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
- Neutralize with NaHCO₃ and extract with DCM.
Yield: 82–88% (HPLC purity >98%).
Hydrolysis of Nitriles
- React 3-cyanopyrrolidine with 6 M HCl at 80°C for 6 hours.
- Neutralize with NaOH and lyophilize.
Solid-Phase Synthesis Approaches
2-Chlorotrityl Chloride (2-CTC) Resin Methodology
Adapted from protocols for Fmoc-N-Me-AA-OH synthesis:
- Loading: Anchor Fmoc-protected pyrrolidine-3-carboxylic acid to 2-CTC resin using DIEA in DCM.
- Deprotection: Remove Fmoc with 20% piperidine/DMF.
- Coupling: Attach 2-aminoethanol using HATU/DIPEA in DMF.
- Cyclization: Form the lactam with PyBOP/DIEA.
- Cleavage: Release the product with 1% TFA/DCM.
Advantages:
Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed using mild acids like piperidine, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogues
Research Findings and Divergences
(b) Stability and Reactivity
- All Fmoc-protected compounds are base-sensitive, requiring acidic conditions (e.g., piperidine) for deprotection. However, the ester-containing analogue (CAS 2044710-58-7) shows lower hydrolytic stability compared to the carboxylic acid derivatives.
- The piperazine-based compound (CAS 180576-05-0) has superior solubility in polar solvents (e.g., DMF) due to its tertiary amine, whereas the target compound’s pyrrolidone ring confers moderate solubility.
Biological Activity
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C23H26N2O4
- Molecular Weight : 402.46 g/mol
- CAS Number : 220497-90-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of 5-oxopyrrolidine-3-carboxylic acid. For instance, compounds bearing similar structures have shown promising activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | Activity | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 1a | Moderate | 32 | S. aureus |
| 24b | Strong | 16 | E. faecalis |
| 14 | Very Strong | 8 | Vancomycin-resistant S. aureus |
These findings suggest that the compound's structure plays a crucial role in its antimicrobial efficacy, with certain modifications enhancing activity against resistant strains .
Anticancer Activity
The anticancer properties of similar pyrrolidine derivatives have been explored in various cancer cell lines, including lung cancer (A549) models. The results indicate that these compounds can induce cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Fluorobenzimidazole derivative | A549 | 10 | Apoptosis induction |
| Hydrazone derivative | A549 | 15 | Cell cycle arrest |
The derivatives exhibited significant cytotoxicity with favorable selectivity indices, indicating their potential as therapeutic agents against specific cancer types .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by structural modifications:
- Substituents on the Aromatic Ring : The presence of electron-withdrawing groups (e.g., chloro or nitro groups) has been associated with increased antimicrobial activity.
- Alkyl Chain Length : Variations in the length of the alkyl chain connecting to the pyrrolidine ring can affect both solubility and bioactivity.
- Functional Groups : The introduction of hydroxyl or methoxy groups has shown to enhance antioxidant properties, which may contribute to overall biological efficacy.
Study on Antimicrobial Resistance
A study focusing on the structure-dependent antimicrobial activity of pyrrolidine derivatives reported that certain compounds demonstrated effectiveness against multidrug-resistant pathogens. The research utilized broth microdilution methods to assess minimum inhibitory concentrations (MICs), revealing that modifications in the molecular structure significantly impacted the efficacy against resistant strains .
Antioxidant Properties
The antioxidant activity was evaluated using DPPH radical scavenging assays, where several derivatives showed high radical scavenging abilities comparable to established antioxidants like ascorbic acid. The results indicated that compounds with specific structural features could serve as potential antioxidant agents, contributing to their overall therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
